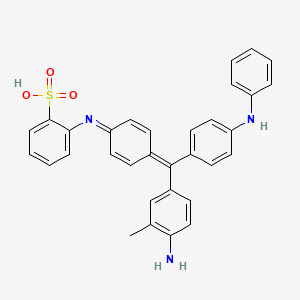
Alkali Blue G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alkali Blue G: is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant blue color and is widely used in various industrial applications, including printing inks, textiles, and as a pH indicator .
準備方法
Synthetic Routes and Reaction Conditions: : Alkali Blue G is typically synthesized through the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a strong acid catalyst. The reaction conditions often involve elevated temperatures and controlled pH to ensure the formation of the desired dye .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .
化学反応の分析
Types of Reactions: : Alkali Blue G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of colorless leuco compounds, while reduction can result in the formation of different blue-shaded derivatives .
科学的研究の応用
Chemistry: : In chemistry, Alkali Blue G is used as a pH indicator due to its distinct color change at different pH levels. It is also employed in various analytical techniques to detect and quantify specific compounds .
Biology: : In biological research, this compound is used in staining protocols to visualize cellular components under a microscope. It is particularly useful in histology and cytology for staining tissues and cells .
Industry: : Industrially, this compound is widely used in the production of printing inks, textiles, and plastics.
作用機序
Mechanism of Action: : The mechanism by which Alkali Blue G exerts its effects involves the interaction of its triphenylmethane structure with various molecular targets. The dye molecules can bind to specific sites on proteins and nucleic acids, leading to changes in their optical properties. This interaction is often exploited in staining and analytical applications .
Molecular Targets and Pathways: : The primary molecular targets of this compound include proteins, nucleic acids, and other macromolecules. The dye can form non-covalent interactions with these targets, resulting in changes in their conformation and function .
類似化合物との比較
Similar Compounds: : Similar compounds to Alkali Blue G include other triphenylmethane dyes such as Crystal Violet, Malachite Green, and Methyl Violet. These dyes share similar structural features and applications but differ in their specific color properties and reactivity .
Uniqueness: : this compound is unique in its specific shade of blue and its stability under various conditions. This makes it particularly suitable for applications where consistent color and stability are crucial .
特性
CAS番号 |
58569-23-6 |
|---|---|
分子式 |
C32H27N3O3S |
分子量 |
533.6 g/mol |
IUPAC名 |
2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |
InChIキー |
HKAGEPARHQTMCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Key on ui other cas no. |
58569-23-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















